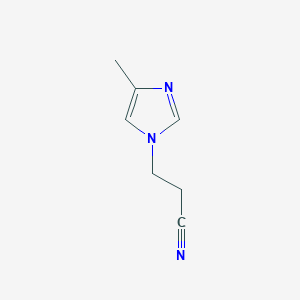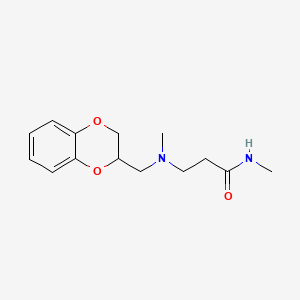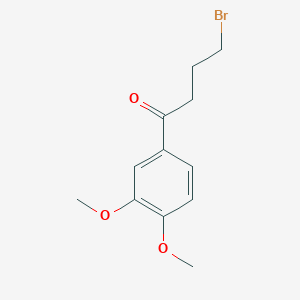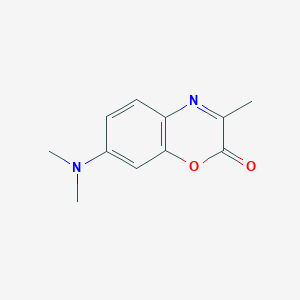
7-(Dimethylamino)-3-methyl-2H-1,4-benzoxazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Dimethylamino)-3-methyl-2H-1,4-benzoxazin-2-one is a heterocyclic compound that belongs to the benzoxazine family. This compound is known for its unique structural features, which include a benzene ring fused with an oxazine ring. The presence of a dimethylamino group and a methyl group further enhances its chemical properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-3-methyl-2H-1,4-benzoxazin-2-one typically involves the cyclization of suitable precursors. One common method is the reaction of 3-nitrochromone with 3-dimethylaminoaniline in the presence of trimethylsilyl chloride, which yields the desired benzoxazine derivative . The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
7-(Dimethylamino)-3-methyl-2H-1,4-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazines, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .
科学的研究の応用
7-(Dimethylamino)-3-methyl-2H-1,4-benzoxazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is utilized in the production of dyes and pigments due to its vibrant color and stability.
作用機序
The mechanism of action of 7-(Dimethylamino)-3-methyl-2H-1,4-benzoxazin-2-one involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which influence the compound’s binding affinity to specific proteins and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects in antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
7-Dimethylamino-4-Hydroxycoumarin: Known for its enhanced fluorescence properties.
7-(Dimethylamino)-2-Fluorenesulfonate: Exhibits solvatochromic behavior and is used as a fluorescent probe.
Methylamino- and Dimethylaminoquinolines: These compounds share similar structural features and are studied for their medicinal properties.
Uniqueness
7-(Dimethylamino)-3-methyl-2H-1,4-benzoxazin-2-one stands out due to its unique benzoxazine ring structure, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different scientific fields highlight its significance.
特性
CAS番号 |
92510-33-3 |
|---|---|
分子式 |
C11H12N2O2 |
分子量 |
204.22 g/mol |
IUPAC名 |
7-(dimethylamino)-3-methyl-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-7-11(14)15-10-6-8(13(2)3)4-5-9(10)12-7/h4-6H,1-3H3 |
InChIキー |
KRDGYMIUDLVFGC-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C(C=C2)N(C)C)OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid](/img/structure/B14341844.png)
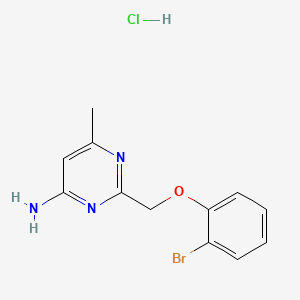

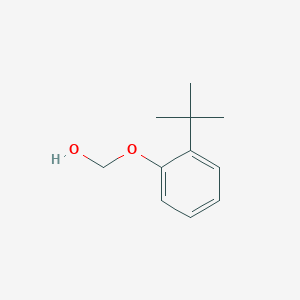
![5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline](/img/structure/B14341886.png)


![9-[(3-Methyl-2-oxobut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14341893.png)


![(3E)-5,5,5-trichloro-3-[hydroxy(phenyl)methylidene]-4-iminopentan-2-one](/img/structure/B14341902.png)
